6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid
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Overview
Description
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid is a complex organic compound that features a dihydroisoquinoline moiety fused with a nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid typically involves the formation of the dihydroisoquinoline ring followed by its attachment to the nicotinic acid moiety. One common method for synthesizing dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides . This reaction can be performed under various conditions, including the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nicotinic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include isoquinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted nicotinic acids.
Scientific Research Applications
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of the enzyme aldo-keto reductase AKR1C3 and has applications in cancer research.
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Used as a tert-butoxycarbonylation reagent for various substrates.
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid is unique due to its combined dihydroisoquinoline and nicotinic acid structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-14(16(19)20)9-17-15(11)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3,(H,19,20) |
InChI Key |
YKGYZLQTZXEUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C(=O)O |
Origin of Product |
United States |
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